molecular formula C14H12N4O B2704163 3-[5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]pyridine CAS No. 1083201-75-5

3-[5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]pyridine

Cat. No.: B2704163
CAS No.: 1083201-75-5
M. Wt: 252.277
InChI Key: SQOSDXPAGALULE-UHFFFAOYSA-N
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Description

3-[5-(3-Methoxyphenyl)-1H-1,2,4-triazol-3-yl]pyridine is a novel chemical entity designed for research and development, featuring a hybrid structure that incorporates both a 1,2,4-triazole and a pyridine ring. These pharmacophores are recognized in medicinal chemistry for their broad biological activities and presence in several approved drugs . The 1,2,4-triazole moiety is a key structural component of commercial antifungal agents such as fluconazole and itraconazole, which act by inhibiting the fungal cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51), a critical step in ergosterol biosynthesis . This mechanism suggests significant research potential for this compound in investigating new antifungal therapies, particularly against Candida species and other pathogenic fungi . Furthermore, the structural framework of this compound is related to derivatives that have demonstrated promising antitumor properties in scientific studies, indicating its potential utility in anticancer research . The integration of the 3-methoxyphenyl and pyridine subunits into a single molecule aims to create a multifunctional scaffold suitable for exploring structure-activity relationships (SAR) in various biochemical assays. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers can employ this compound as a building block in synthetic chemistry or as a lead compound for the development of new enzyme inhibitors and pharmacological tools.

Properties

IUPAC Name

3-[5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O/c1-19-12-6-2-4-10(8-12)13-16-14(18-17-13)11-5-3-7-15-9-11/h2-9H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQOSDXPAGALULE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=NN2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]pyridine typically involves the formation of the triazole ring followed by its attachment to the pyridine ring. One common method is the cyclization of hydrazine derivatives with appropriate nitriles under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acetic acid or sodium acetate .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-[5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Antifungal Activity

The compound has been evaluated for its antifungal properties against various strains of fungi. A study synthesized a series of novel compounds based on a pyridine-3-sulfonamide scaffold with 1,2,4-triazole substituents. These compounds demonstrated significant antifungal activity against species such as Candida albicans and Rhodotorula mucilaginosa, with minimum inhibitory concentration (MIC) values ≤ 25 µg/mL, which were superior to fluconazole in some cases . The docking studies indicated that these compounds interact effectively with fungal targets, suggesting a promising avenue for developing new antifungal agents.

Antibacterial Properties

Research has also indicated the potential of 3-[5-(3-Methoxyphenyl)-1H-1,2,4-triazol-3-yl]pyridine as an antibacterial agent. A related study focused on the synthesis of derivatives that showed potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with MIC values as low as 0.21 μM . These findings highlight the compound's ability to combat resistant bacterial strains, making it a candidate for further development in antimicrobial therapies.

Antimalarial Activity

In the pursuit of new antimalarial drugs, compounds related to the triazole-pyridine framework have been investigated. A novel series of [1,2,4]triazolo[4,3-a]pyridines bearing sulfonamide groups were synthesized and tested for their in vitro antimalarial activity against Plasmodium falciparum. Some derivatives exhibited promising results with IC50 values ranging from 2.24 to 4.98 μM . This suggests that modifications to the triazole-pyridine structure could lead to effective antimalarial agents.

Synthesis and Characterization

The synthesis of 3-[5-(3-Methoxyphenyl)-1H-1,2,4-triazol-3-yl]pyridine typically involves multistep reactions starting from readily available precursors. The characterization of these compounds is often performed using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures and purity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of 3-[5-(3-Methoxyphenyl)-1H-1,2,4-triazol-3-yl]pyridine derivatives. Variations in substituents on the triazole and pyridine rings can significantly influence biological activity. For instance, modifications that enhance lipophilicity or alter electronic properties may improve interactions with biological targets .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget OrganismMIC/IC50 ValueReference
Compound AAntifungalCandida albicans≤ 25 µg/mL
Compound BAntibacterialPseudomonas aeruginosa0.21 μM
Compound CAntimalarialPlasmodium falciparum2.24 μM

Mechanism of Action

The biological activity of 3-[5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]pyridine is primarily attributed to its ability to interact with various molecular targets. The triazole ring can form hydrogen bonds with enzymes and receptors, modulating their activity. Additionally, the methoxyphenyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of 1,2,4-triazolyl pyridine derivatives allows for tailored applications. Below is a systematic comparison with analogous compounds, focusing on substituent effects, biological activity, and physicochemical properties.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) LogP
3-[5-(3-Methoxyphenyl)-1H-1,2,4-triazol-3-yl]pyridine C₁₄H₁₁N₄O 265.27 Not reported 2.1
3-(5-Phenyl-4H-1,2,4-triazol-3-yl)pyridine (CAS 80980-09-2) C₁₃H₁₀N₄ 222.25 171–173 1.8
2-[5-(Trifluoromethyl)-1H-1,2,4-triazol-3-yl]pyridine (TCI America) C₈H₅F₃N₄ 214.15 160–162 1.5
  • Key Trends :
    • Lipophilicity (LogP) : Increases with aromatic substituents (e.g., phenyl, 3-methoxyphenyl) compared to polar groups (e.g., trifluoromethyl).
    • Thermal Stability : Methyl or ethyl substituents (e.g., 4-methyl in ) improve melting points, critical for solid-state applications.

Biological Activity

3-[5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]pyridine is a triazole derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound features a pyridine ring substituted with a triazole moiety, which is known for its significant pharmacological potential. This article aims to explore the biological activity of this compound through various research findings, including its mechanism of action, therapeutic applications, and comparative studies with similar compounds.

Structure and Properties

The molecular formula of 3-[5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]pyridine is C15H14N4OC_{15}H_{14}N_4O with a molecular weight of 266.30 g/mol. The presence of the methoxy group enhances its chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC₁₅H₁₄N₄O
Molecular Weight266.30 g/mol
IUPAC Name3-[5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]pyridine

The biological activity of triazole derivatives like 3-[5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]pyridine is primarily attributed to their ability to interact with various biological targets:

  • Enzyme Inhibition : Triazoles can inhibit the synthesis of enzymes critical for cell survival and proliferation. This inhibition can lead to apoptosis in cancer cells and may disrupt the growth of pathogens .
  • Receptor Binding : Similar compounds have been shown to bind with high affinity to multiple receptors involved in cell signaling pathways, altering their conformation and activity.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate potent activity against various bacterial strains:

  • Staphylococcus aureus : Compounds similar to 3-[5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]pyridine have exhibited minimum inhibitory concentrations (MIC) significantly lower than traditional antibiotics like vancomycin .
  • Fungal Infections : The triazole moiety is well-known for its antifungal properties, making these compounds potential candidates for treating fungal infections .

Anticancer Potential

Triazole derivatives have been explored for their anticancer effects. In vitro studies have demonstrated that they can induce apoptosis in cancer cell lines through various mechanisms:

  • Cell Cycle Arrest : These compounds can cause cell cycle arrest at different phases, leading to reduced proliferation rates in cancer cells .
  • Reactive Oxygen Species (ROS) Production : Some studies suggest that triazoles may increase ROS levels in cancer cells, contributing to cytotoxicity .

Comparative Studies

Comparative analysis with other triazole derivatives reveals the unique efficacy of 3-[5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]pyridine:

CompoundMIC (μg/mL) against S. aureusAntifungal Activity
3-[5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]pyridine<0.125Yes
Standard Vancomycin0.5–1No
Other Triazole DerivativeVaries (0.25–2)Yes

Case Studies

Several case studies have focused on the synthesis and biological evaluation of 3-[5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]pyridine:

  • Synthesis and Characterization : A study focused on synthesizing this compound via click chemistry methods and characterized it using NMR and X-ray diffraction techniques . The findings confirmed its structural integrity and potential bioactivity.
  • Biological Evaluation : In another study, the compound was evaluated for its anticancer activity against several cell lines. Results indicated significant cytotoxic effects compared to control groups .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-[5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]pyridine, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example, a protocol using bis(triphenylphosphine)palladium(II) chloride and copper(I) iodide in DMF at 80–90°C under inert atmosphere achieves coupling of halogenated pyridine precursors with triazole intermediates. Post-synthesis, purification via medium-pressure liquid chromatography (MPLC) yields the product in ~52% yield. Key parameters include catalyst loading (1–5 mol%), solvent choice (polar aprotic solvents like DMF), and reaction time (6–12 hr). Structural validation requires 1H^1H-NMR, 13C^{13}C-NMR, and HRMS analysis .
  • Optimization : Reaction efficiency can be improved by screening alternative catalysts (e.g., Pd(OAc)2_2) or ligands (Xantphos), adjusting stoichiometry, or employing microwave-assisted synthesis to reduce time .

Q. How should researchers validate the structural purity of this compound post-synthesis?

  • Methodology :

  • Spectroscopy : 1H^1H-NMR (400 MHz, CDCl3_3) should show characteristic peaks: δ 8.78–8.76 (pyridine-H), δ 7.84–7.82 (triazole-H), and δ 3.86 (methoxy group). 13C^{13}C-NMR confirms carbon environments (e.g., pyridine C-2 at ~150 ppm) .
  • Mass Spectrometry : HRMS (ESI+) should match the molecular ion [M+H]+^+ with <2 ppm error.
  • Chromatography : HPLC purity >95% (C18 column, acetonitrile/water gradient) is recommended .

Q. What are the key considerations for designing biological activity assays (e.g., antimicrobial or antitubercular) for this compound?

  • Methodology :

  • Target Selection : For antitubercular studies, use Mycobacterium tuberculosis H37Rv strains in microplate Alamar Blue assays (MIC determination). Include positive controls (e.g., isoniazid) .
  • Cytotoxicity : Pair activity assays with mammalian cell line viability tests (e.g., HEK293) to assess selectivity.
  • Dose-Response : Use logarithmic concentration ranges (0.1–100 µM) and triplicate replicates to ensure reproducibility .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

  • Methodology :

  • Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., M. tuberculosis enoyl-ACP reductase). Focus on triazole-pyridine binding to active sites.
  • QSAR Analysis : Correlate substituent effects (e.g., methoxy position) with activity using descriptors like logP, polar surface area, and H-bond donors .
  • MD Simulations : Assess binding stability over 100 ns trajectories (AMBER/CHARMM force fields) to identify critical residues for interaction .

Q. What strategies are effective for incorporating this compound into coordination polymers or metal-organic frameworks (MOFs)?

  • Methodology :

  • Ligand Design : Utilize the triazole N-atoms and pyridine groups as chelating sites for metals (e.g., Cu(I), Fe(II)). Deprotonate triazole under basic conditions to enhance metal binding.
  • Synthesis : Solvothermal reactions (e.g., DMF/water at 120°C, 24 hr) yield networks like [Fe(L58)2_2] (L58 = triazolyl-pyridine ligand). Characterize via SC-XRD (SHELXL refinement) and magnetic susceptibility measurements to study spin crossover behavior .
    • Applications : Tailor porosity for gas storage (CO2_2, CH4_4) or electrocatalytic CO2_2 reduction by adjusting ligand rigidity and metal nodes .

Q. How do structural modifications (e.g., substituent variation) impact photophysical properties in optoelectronic applications?

  • Methodology :

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., CF3_3) to blue-shift emission. Compare HOMO-LUMO gaps via cyclic voltammetry and UV-vis spectroscopy .
  • Device Integration : Test in OLEDs as ancillary ligands for Ir(III) complexes. Measure external quantum efficiency (EQE) and luminance (cd/m2^2) using greenish-blue emitters (e.g., λem_{em} = 480 nm) .

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